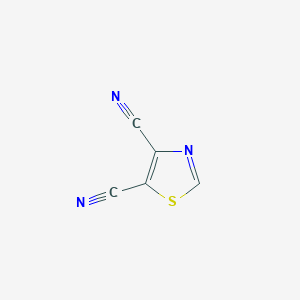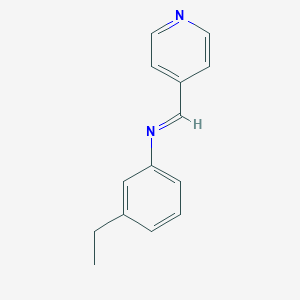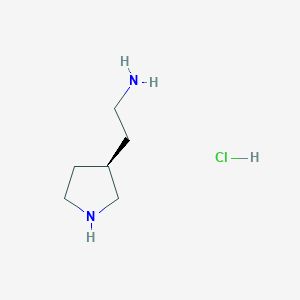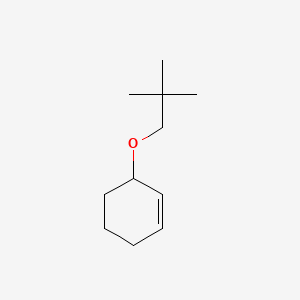
3-(Neopentyloxy)-1-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Neopentyloxy)-1-cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a neopentyloxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)-1-cyclohexene typically involves the reaction of cyclohexene with neopentyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the neopentyl alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Neopentyloxy)-1-cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Neopentyloxy)-1-cyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Neopentyloxy)-1-cyclohexene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can lead to the formation of active intermediates or products that interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
3-(Neopentyloxy)-1-cyclopentene: Similar structure but with a cyclopentene ring.
3-(Neopentyloxy)-1-benzene: Similar structure but with a benzene ring.
3-(Neopentyloxy)-1-butene: Similar structure but with a butene chain.
Uniqueness: 3-(Neopentyloxy)-1-cyclohexene is unique due to its cyclohexene ring, which provides distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
54965-85-4 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropoxy)cyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-12-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI-Schlüssel |
JNXNRLOWPYSNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




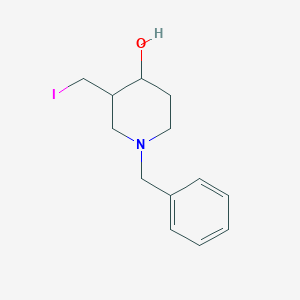

![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
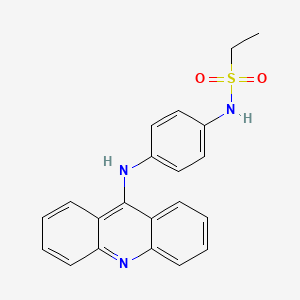

![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
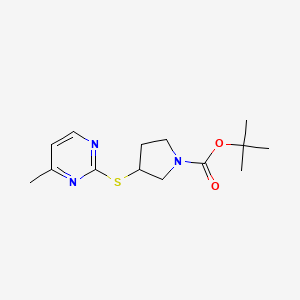
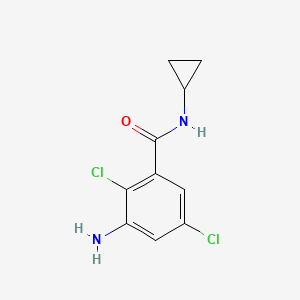
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
